molecular formula C28H28N4O2 B2504466 N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941909-92-8

N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2504466
CAS RN: 941909-92-8
M. Wt: 452.558
InChI Key: ORAWMIWDXMWJOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide derivatives involves various organic synthesis methods. For instance, one study describes the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which are structurally related to the compound of interest. These derivatives were synthesized and evaluated for their positive inotropic activity, with one derivative showing significant potency . Another related synthesis involves a Claisen–Schmidt-type condensation reaction to obtain different derivatives belonging to the isoindolo[2,1-a]quinoline family . Additionally, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was carried out through a multi-step process starting from benzoic acid, indicating the complexity and versatility of acetamide derivative synthesis . Lastly, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was achieved by alkylation in a dimethylformamide environment with potassium carbonate .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a quinoline core, which is a common feature in the compounds synthesized in the studies. The structural analysis is typically confirmed by spectral methods such as EI-MS, IR, 1H-NMR, and sometimes 13C NMR spectroscopy . The presence of the benzyl group and the acetamide moiety is crucial for the biological activity of these compounds, as indicated by the pharmacophore role of the cyclic amide fragment in anticonvulsant activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation reactions , alkylation , and multi-step syntheses that involve the conversion of benzoic acid into various intermediates before obtaining the final product . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in organic solvents, melting points, and stability under various conditions, which are important for their biological activity and pharmacokinetic profiles. The compounds' activity against biological targets, such as their inotropic effects on isolated rabbit heart preparations and antimicrobial activity , suggests that their physical and chemical properties are conducive to interaction with biological systems.

Scientific Research Applications

Subheading Enhancement of Heart Function

Research on N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide derivatives has shown that some compounds exhibit promising positive inotropic activity, which refers to the strengthening of the force of heart contractions. In particular, certain synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were found to increase stroke volume in isolated rabbit heart preparations more effectively than the standard drug, milrinone, indicating potential benefits in cardiac therapeutics (Zhang et al., 2008). Similarly, a series of (E)‐2‐(4‐cinnamylpiperazin-1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides demonstrated notable in vitro positive inotropic activity, providing insights for the development of new cardiac drugs (Wu et al., 2012).

Antimalarial and Antiviral Potential

Subheading Combatting Infectious Diseases

In the realm of infectious diseases, this compound derivatives have been investigated for their antimalarial properties. Research has demonstrated the effectiveness of certain sulfonamide derivatives against malaria, with one compound exhibiting superior antimalarial activity due to the presence of a quinoxaline moiety. These findings are crucial for developing novel antimalarial agents (Fahim & Ismael, 2021). Additionally, these compounds have shown potential in inhibiting SARS-CoV-2 main protease and Spike Glycoprotein, revealing a promising avenue for COVID-19 drug discovery.

properties

IUPAC Name

N-benzyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c33-27(29-20-22-8-3-1-4-9-22)21-34-25-13-7-10-23-14-15-26(30-28(23)25)32-18-16-31(17-19-32)24-11-5-2-6-12-24/h1-15H,16-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWMIWDXMWJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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